7-(4-chlorophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
7-(4-Chlorophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative featuring a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- 2-position substitution: A 4-cyclohexylpiperazinyl moiety, contributing steric bulk and lipophilicity.
This compound is hypothesized to exhibit pharmacological activity, particularly in anticancer applications, based on structural similarities to validated bioactive analogs .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJJOXHZKBQJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.97 g/mol. The presence of the chlorophenyl and cyclohexylpiperazine moieties contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research has indicated that thienopyrimidine derivatives exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Antitumor Activity
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. In vitro studies demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This is supported by findings that similar compounds inhibit cell cycle progression at the G1 phase .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity:
- Chlorophenyl Group : The presence of the electron-withdrawing chlorine atom enhances the compound's ability to interact with biological targets.
- Cyclohexylpiperazine Moiety : This group may contribute to improved binding affinity and selectivity towards specific receptors or enzymes involved in tumor proliferation.
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μg/mL) | Cancer Cell Line | Notes |
|---|---|---|---|
| Compound A | 13.42 | MCF-7 | High potency |
| Compound B | 28.89 | MCF-7 | Moderate potency |
| Compound C | 367 | MCF-7 | Low potency |
Case Studies
Several studies have focused on related thienopyrimidine compounds:
- Study by Yong et al. (2018) : Investigated a series of thieno[2,3-d]pyrimidine derivatives for their antitumor activity. The results indicated that modifications significantly impacted cytotoxicity against breast cancer cells .
- Elmongy et al. (2022) : Evaluated various thieno[2,3-d]pyrimidine derivatives against non-small cell lung cancer and reported inhibitory activity ranging from 43% to 87% .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The thienopyrimidine scaffold is known for its ability to interact with multiple biological targets, making it a candidate for further development as an anticancer agent.
Antipsychotic Effects
The structural features of Z250-0493 suggest potential antipsychotic activity. The presence of the piperazine moiety is associated with various psychotropic drugs. Preliminary studies have shown that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics or adjunct therapies for existing antibiotic-resistant infections.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from other pyrimidinone derivatives, such as pyrido[1,2-a]pyrimidin-4-ones (e.g., compounds in ).
Substituent Analysis
a) 7-Position Substituents
- 4-Chlorophenyl (target compound): Provides halogen bonding and electron-withdrawing effects, enhancing receptor affinity .
- 3-Methylphenyl (): Introduces steric hindrance and lipophilicity but lacks halogen-mediated interactions.
- 4-Fluorophenyl (): Smaller halogen substituent with weaker electron-withdrawing effects compared to chlorine.
b) 2-Position Substituents
Physicochemical Properties
*Predicted using QikProp (Schrödinger). The target compound’s higher logP reflects increased lipophilicity due to the cyclohexyl group, which may enhance membrane permeability but reduce solubility .
Key Research Findings
Substituent-Driven Activity :
- The 4-chlorophenyl group at the 7-position correlates with potent anticancer activity across multiple analogs (e.g., IC50 values < 1 μM in ) .
- Piperazine modifications significantly alter pharmacokinetics; cyclohexyl substitution improves metabolic stability compared to aryl-substituted piperazines .
Structural Optimization :
- Analogs with bulky hydrophobic groups (e.g., cyclohexyl) show prolonged half-lives in preclinical models, suggesting advantages for in vivo efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(4-chlorophenyl)-2-(4-cyclohexylpiperazin-1-yl)-thieno[3,2-d]pyrimidin-4-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step organic reactions, starting with cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the thienopyrimidine core. Subsequent functionalization involves nucleophilic substitution at the C2 position with 4-cyclohexylpiperazine and introduction of the 4-chlorophenyl group via Suzuki coupling or Ullmann reactions. Key optimization parameters include:
- Temperature control : Reactions often require reflux in aprotic solvents (e.g., DMF, DMSO) .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl integration, cyclohexylpiperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 454.2 Da) .
- X-ray crystallography : Resolves bond lengths/angles in the thienopyrimidine core and confirms stereochemistry of the cyclohexyl group .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) or proteases using fluorescence-based substrates .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodology :
- Core modifications : Replace the thienopyrimidine with pyrido[1,2-a]pyrimidin-4-one to assess ring size impact .
- Substituent variation : Compare 4-cyclohexylpiperazine with 4-arylpiperazine analogs to evaluate receptor selectivity .
- Halogen substitution : Replace 4-chlorophenyl with 4-fluorophenyl to study electronic effects on target binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may affect in vitro results .
- Structural analogs : Compare activity of derivatives (e.g., 3H vs. 4H-thienopyrimidine tautomers) to rule out isomer-driven discrepancies .
Q. How can in vivo efficacy and pharmacokinetics (PK) be evaluated for this compound?
- Methodology :
- Rodent models : Administer via oral gavage (10–50 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability .
- Tissue distribution : LC-MS/MS quantification in target organs (e.g., liver, brain) .
- Metabolite profiling : Identify major metabolites using UPLC-QTOF-MS .
Q. What computational methods predict binding modes and target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3LZE) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. How can synthetic yield be improved for large-scale research applications?
- Methodology :
- Flow chemistry : Continuous synthesis of intermediates to reduce side reactions .
- Microwave-assisted synthesis : Accelerate cyclocondensation steps (e.g., 30 min vs. 12 hr conventional heating) .
- Catalyst screening : Test Pd/Xantphos systems for higher Suzuki coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
